molecular formula C8H17Cl2N3O B2425921 1,4,8-Triazaspiro[5.5]undecan-5-one;dihydrochloride CAS No. 2460754-79-2

1,4,8-Triazaspiro[5.5]undecan-5-one;dihydrochloride

Cat. No.: B2425921
CAS No.: 2460754-79-2
M. Wt: 242.14
InChI Key: SMPRSBUMSXETOT-UHFFFAOYSA-N
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Description

1,4,8-Triazaspiro[55]undecan-5-one;dihydrochloride is a chemical compound with the molecular formula C8H15N3O2ClH It is a spirocyclic compound, meaning it contains a spiro-connected ring system

Preparation Methods

The synthesis of 1,4,8-Triazaspiro[5.5]undecan-5-one;dihydrochloride typically involves the following steps:

    Cyclization Reaction: The formation of the spirocyclic structure is achieved through a cyclization reaction. This can be done by reacting a suitable diamine with a carbonyl compound under acidic conditions.

    Hydrochloride Formation: The resulting spirocyclic compound is then treated with hydrochloric acid to form the dihydrochloride salt. This step ensures the compound’s stability and solubility in aqueous solutions.

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,4,8-Triazaspiro[5.5]undecan-5-one;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically results in the formation of oxidized derivatives, which may have different chemical properties.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of reduced derivatives with altered reactivity.

    Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,4,8-Triazaspiro[5.5]undecan-5-one;dihydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Materials Science: The compound’s spirocyclic structure imparts unique physical and chemical properties, making it useful in the development of new materials with specific functionalities.

    Biological Studies: Researchers use the compound to study its effects on biological systems, including its interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 1,4,8-Triazaspiro[5.5]undecan-5-one;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. The exact mechanism may vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

1,4,8-Triazaspiro[5.5]undecan-5-one;dihydrochloride can be compared with other spirocyclic compounds, such as:

    1,4,9-Triazaspiro[5.5]undecan-5-one: This compound has a similar structure but differs in the position of the nitrogen atoms. It may have different reactivity and biological activity.

    1,4,8-Triazaspiro[5.5]undecan-2-one: This compound has a different position of the carbonyl group, which can affect its chemical properties and interactions with biological targets.

The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,4,8-triazaspiro[5.5]undecan-5-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.2ClH/c12-7-8(11-5-4-10-7)2-1-3-9-6-8;;/h9,11H,1-6H2,(H,10,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPRSBUMSXETOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)C(=O)NCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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